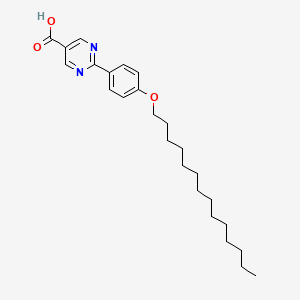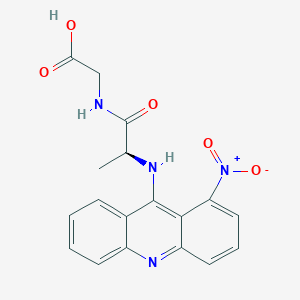
6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of a chloro group, a methyl group, a p-tolyl group, and a carbonitrile group attached to the indole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable indole derivative.
Chlorination: Introduce the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: Add the methyl group through a Friedel-Crafts alkylation reaction.
Tolyl Group Addition: Attach the p-tolyl group via a Suzuki coupling reaction.
Carbonitrile Introduction: Introduce the carbonitrile group using a cyanation reaction with reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may convert the carbonitrile group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-methyl-1-(p-tolyl)-1H-indole-3-carbonitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-1H-indole-3-carbonitrile: Lacks the methyl and p-tolyl groups.
2-methyl-1H-indole-3-carbonitrile: Lacks the chloro and p-tolyl groups.
1-(p-tolyl)-1H-indole-3-carbonitrile: Lacks the chloro and methyl groups.
Propiedades
Número CAS |
922184-54-1 |
|---|---|
Fórmula molecular |
C17H13ClN2 |
Peso molecular |
280.7 g/mol |
Nombre IUPAC |
6-chloro-2-methyl-1-(4-methylphenyl)indole-3-carbonitrile |
InChI |
InChI=1S/C17H13ClN2/c1-11-3-6-14(7-4-11)20-12(2)16(10-19)15-8-5-13(18)9-17(15)20/h3-9H,1-2H3 |
Clave InChI |
DTDVQMFQYDYMDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=C(C3=C2C=C(C=C3)Cl)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)



![1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12910426.png)








